Methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-5(9)6(13-3-4)8(10,11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHJFYADOXLDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate typically involves the reaction of 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid+methanolcatalystMethyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Products include 5-amino-6-(trifluoromethyl)pyridine-3-carboxylate or 5-thio-6-(trifluoromethyl)pyridine-3-carboxylate.
Electrophilic Substitution: Products include 5-nitro-6-(trifluoromethyl)pyridine-3-carboxylate or 5-sulfo-6-(trifluoromethyl)pyridine-3-carboxylate.
Reduction: The major product is 5-chloro-6-(trifluoromethyl)pyridine-3-methanol.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C8H6ClF3N2O2
Molecular Weight : 252.59 g/mol
IUPAC Name : Methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
The compound features a pyridine ring substituted with a chloro group at the 5-position and a trifluoromethyl group at the 6-position, along with a methyl ester functional group at the 3-position. These substituents enhance its reactivity and biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical intermediate. Its unique electronic properties due to the trifluoromethyl group can enhance the binding affinity to biological targets, making it valuable in drug development.
- Case Study : Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties. For instance, derivatives of trifluoromethylated pyridines have shown efficacy against various cancer cell lines by inducing apoptosis through specific enzyme inhibition pathways .
Agrochemicals
The compound serves as a key intermediate in the synthesis of agrochemicals, particularly herbicides and insecticides. The introduction of halogenated groups often enhances the biological activity of pesticides.
- Case Study : A study demonstrated that derivatives of this compound exhibited significant herbicidal activity against common weeds, providing insights into their mechanism of action through inhibition of specific metabolic pathways in plants .
Organic Synthesis
This compound is utilized as a building block in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it versatile for constructing various functionalized pyridine derivatives.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and ester groups contribute to the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The table below compares Methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate with three analogs:
Note: *Molecular weight discrepancy in (231.25 g/mol) unresolved; value here derived from formula.
Structural and Functional Differences
(a) Positional Isomerism
The target compound and Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate share identical molecular formulas but differ in substituent positions. The ester group at position 3 (target) vs. position 2 (analog) alters steric and electronic properties, impacting reactivity. For instance, the 3-COOCH₃ group in the target compound may enhance π-stacking interactions in drug-receptor binding compared to the 2-COOCH₃ isomer .
(b) Functional Group Complexity
Thiazopyr incorporates a thiazolyl ring and isobutyl group, significantly increasing molecular complexity and weight. These additions confer herbicidal activity by targeting plant-specific enzymes, unlike the simpler pyridine backbone of the target compound .
(c) Substituent Effects
Replacing -CF₃ (target) with -CH₃ (Methyl 6-chloro-5-methylpyridine-3-carboxylate) reduces electronegativity and lipophilicity. The trifluoromethyl group’s strong electron-withdrawing nature enhances metabolic stability, whereas the methyl group may increase susceptibility to oxidative degradation .
Notes on Discrepancies and Limitations
Molecular Weight Conflict : reports the target compound’s molecular weight as 231.25 g/mol , conflicting with the formula-derived 239.58 g/mol . This may reflect a typographical error or misassignment.
CAS Number Ambiguity : lists the target compound’s CAS as "N/A," whereas provides 1019598-18-5 . Cross-referencing authoritative databases (e.g., PubChem) is advised for verification.
Biological Activity
Methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its pharmacological implications.
Chemical Structure and Properties
This compound possesses a pyridine ring substituted with a chlorine atom and a trifluoromethyl group. The molecular formula is , with a molecular weight of approximately 238.59 g/mol. The presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including halogenation and esterification processes. The following general reaction scheme outlines the synthesis:
- Starting Material : Pyridine derivatives.
- Halogenation : Chlorination at the 5-position.
- Trifluoromethylation : Introduction of the trifluoromethyl group.
- Esterification : Formation of the carboxylate ester.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. Preliminary studies have demonstrated its potential to inhibit specific cancer cell lines, suggesting a mechanism that may involve the inhibition of enzymes related to cancer proliferation pathways .
Table 1: Summary of Anticancer Activity Studies
Antibacterial Activity
In addition to anticancer properties, this compound has shown antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies suggest that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, although further research is needed to elucidate the precise mechanisms .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Interaction : Interaction with specific receptors could modulate signaling pathways associated with cell growth and apoptosis.
- Membrane Disruption : For antibacterial activity, disruption of bacterial membranes may lead to cell lysis.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study A : A study on lung cancer models demonstrated that treatment with the compound led to a significant reduction in tumor size compared to controls.
- Case Study B : In vitro tests against MRSA revealed that the compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : A three-step synthesis involves halogenation, trifluoromethylation, and esterification. For example, chlorination of the pyridine ring using phosphoryl chloride (POCl₃) at 100°C for 1 hour, followed by trifluoromethylation via copper-mediated cross-coupling, and esterification with methanol under acidic conditions. Key parameters include temperature control during halogenation and the use of anhydrous solvents to minimize side reactions .
- Validation : Monitor reaction progress via ¹⁹F NMR to track trifluoromethyl group incorporation and HPLC for purity assessment (>95%) .
Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : The pyridine ring protons appear as distinct singlets (e.g., δ 9.25 ppm for H-4). ¹³C NMR detects the trifluoromethyl group as a quartet (δ 121.8 ppm, J = 276 Hz) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 224.9804 (C₈H₅ClF₃NO₂) with <2 ppm error .
Q. Which crystallographic tools (e.g., SHELX, ORTEP) are suitable for resolving its crystal structure?
- SHELX : Refine single-crystal X-ray data using SHELXL for small-molecule structures. Key parameters include anisotropic displacement parameters for the trifluoromethyl group and chlorine atom .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular geometry and intermolecular interactions (e.g., hydrogen bonding between ester carbonyl and adjacent molecules) .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence regioselective functionalization of the pyridine ring?
- Mechanistic Insight : The trifluoromethyl group at C6 deactivates the pyridine ring, directing electrophilic substitution to C4. For example, Suzuki-Miyaura coupling occurs preferentially at C4 over C2 due to electronic effects .
- Experimental Design : Use DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces and predict reactivity. Validate with cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural analysis?
- Troubleshooting :
- Solvent Effects : Deuterochloroform (CDCl₃) may cause splitting due to residual acidity; switch to DMSO-d₆ for sharper signals.
- Dynamic Effects : Rotameric equilibria in the ester group can broaden peaks; acquire spectra at elevated temperatures (e.g., 50°C) .
Q. What strategies are effective for analyzing hydrogen-bonding networks in its crystalline form?
- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs between ester carbonyl and adjacent NH groups). Software like Mercury (CCDC) automates pattern recognition .
- Synchrotron Data : High-resolution XRD (λ = 0.7 Å) resolves weak interactions, such as C–H···F contacts between trifluoromethyl and aromatic protons .
Q. How can computational modeling predict its reactivity in nucleophilic substitution reactions?
- DFT Workflow :
Optimize geometry at the B3LYP/6-31G(d) level.
Calculate Fukui indices to identify nucleophilic attack sites (e.g., C5 chlorine as a leaving group).
Simulate transition states for SNAr reactions using methanol as a nucleophile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
